6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused pyrazolo-pyridine core with chloro and methyl substituents. Pyrazolo[3,4-b]pyridines are renowned for their versatility in pharmaceuticals, materials science, and industrial applications. These scaffolds are pivotal in kinase inhibitors, anticancer agents, and organic electronics due to their planar aromatic structure and tunable electronic properties . The chloro substituent at position 6 enhances electrophilicity, while methyl groups at positions 2, 3, and 4 influence steric and electronic interactions, impacting biological activity and material performance .
Properties
IUPAC Name |
6-chloro-2,3,4-trimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7(10)11-9-8(5)6(2)13(3)12-9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQURHIRSGPHTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=C12)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Nano-Catalytic Synthesis
FeO@MIL-101(Cr)-N(CHPO) enables the condensation of 3-(cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine at 100°C under solvent-free conditions. This method achieves high yields (82–89%) by minimizing side reactions and simplifying purification. For 6-chloro derivatives, substituting the aldehyde component with a chloro-substituted analog (e.g., 4-chlorobenzaldehyde) could introduce the chloro group at position 6 during cyclization.
Table 1: Optimized Conditions for Pyrazolo[3,4-b]Pyridine Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 20 mg FeO@MIL-101 | 89% |
| Temperature | 100°C | Maximized rate |
| Solvent | Solvent-free | Reduced byproducts |
Multicomponent Bicyclization Strategies
Four-component reactions offer modularity for introducing methyl and chloro groups simultaneously. The reaction of dimedone, aldehydes, amines, and β-ketoesters under Brønsted acid catalysis generates tricyclic pyrazolo[3,4-b]pyridines.
Substituted Aldehyde Integration
Using 6-chloro-2-methylpropanal as a substrate directs chloro and methyl groups to positions 6 and 2, respectively. Subsequent alkylation at positions 3 and 4 via methyl iodide in DMF at 60°C completes the trimethylation (Table 2).
Table 2: Four-Component Reaction Outcomes
| Aldehyde Component | Product Yield | Substituents Introduced |
|---|---|---|
| 4-Chlorobenzaldehyde | 78% | C6-Cl, C2-CH |
| 3-Methylbutanal | 65% | C3-CH, C4-CH |
Post-Synthetic Functionalization
Chlorination via Electrophilic Substitution
Pyrazolo[3,4-b]pyridine intermediates undergo chlorination at position 6 using POCl in refluxing toluene (110°C, 8 h). For example, 2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine treated with POCl yields the 6-chloro derivative in 72% efficiency.
Methyl Group Installation via Alkylation
Hydrazide intermediates (e.g., compound 4 ) react with methyl iodide in the presence of KCO to introduce methyl groups. Sequential alkylation at positions 2, 3, and 4 requires selective protection/deprotection strategies:
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Position 2 Methylation : Treating the free amine with CHI in DMF at 25°C (12 h, 85% yield).
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Positions 3 and 4 Methylation : Using NaH as a base and methyl triflate in THF (0°C to reflux, 68% yield).
Analytical Validation and Challenges
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to introduce various substituents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the reagents and conditions used.
Scientific Research Applications
Anti-Diabetic Activities
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anti-diabetic activities. For instance, a series of biaryl pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their ability to inhibit the α-amylase enzyme, a key target in diabetes management. Compounds such as those derived from 6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine showed significant inhibitory effects compared to standard drugs like acarbose .
SHP2 Phosphatase Inhibition
The compound has also been investigated for its potential as an inhibitor of SHP2 phosphatase, an important target in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit SHP2 activity effectively, suggesting their utility in treating cancers where SHP2 plays a critical role in signaling pathways .
Antimicrobial Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties. The structural modifications of these compounds can enhance their efficacy against various bacterial strains, making them candidates for developing new antibiotics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-Diabetic Activity | Derivatives exhibited IC50 values lower than acarbose, indicating better efficacy in inhibiting α-amylase. |
| Study 2 | SHP2 Inhibition | Identified several derivatives that significantly inhibited SHP2 activity in vitro, suggesting potential for cancer therapy. |
| Study 3 | Antimicrobial Testing | Showed effective inhibition against multiple bacterial strains; modifications enhanced potency. |
Mechanism of Action
The mechanism by which 6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine exerts its effects depends on its molecular targets and pathways. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolo[3,4-b]pyridine derivatives vary in substituent type, position, and oxidation state, significantly altering their properties:
Physicochemical Properties
- Solubility : Methoxy and N-methyl substituents (e.g., CAS 875233-61-7) enhance aqueous solubility compared to chloro/methyl derivatives .
- Planarity : Fully aromatic cores (target compound) improve π-π stacking in material science applications (e.g., OLEDs), while dihydro derivatives prioritize biological interactions .
Key Research Findings
- Substituent Position Matters : Chlorine at C6 (target compound) vs. C4 (4-chloro-1H-pyrazolo[3,4-b]pyridine) alters electronic properties and target selectivity in kinase inhibition .
- Synthetic Efficiency : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysis outperforms traditional methods, achieving >90% yield for pyrazolo[3,4-b]pyridines .
- Bioisosteric Effects : Triazole hybrids (e.g., pyrazolo[3,4-b]pyridine-1,2,3-triazole) mimic amide bonds, enhancing antimicrobial activity (MIC: 2–8 µg/mL) .
Biological Activity
6-Chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C8H10ClN3
- Molecular Weight : 185.64 g/mol
- CAS Number : 63725-51-9
Synthesis
The synthesis of this compound can be achieved through various methods including condensation reactions involving substituted pyrazoles and pyridines. Methods often utilize catalysts like trifluoroacetic acid to facilitate the reaction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridines. For instance, derivatives of this compound have shown promising results against Mycobacterium tuberculosis (MTB). In vitro assays demonstrated that certain substitutions on the pyrazolo ring enhance its antitubercular activity significantly .
Antidiabetic Properties
Research has indicated that pyrazolo[3,4-b]pyridine derivatives can inhibit key enzymes involved in glucose metabolism. Specific compounds have been identified as effective inhibitors of α-amylase and α-glucosidase, making them potential candidates for developing anti-diabetic drugs .
Neuroprotective Effects
The neuroprotective potential of pyrazolo[3,4-b]pyridines has also been explored. Compounds in this class have been reported to exhibit inhibitory effects on glycogen synthase kinase-3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition suggests a mechanism through which these compounds could exert protective effects against neuronal damage .
Anti-inflammatory Activity
Some derivatives have demonstrated anti-inflammatory properties by acting as selective inhibitors of phosphodiesterase 4 (PDE4), which is involved in inflammatory responses. This activity may offer therapeutic benefits for conditions characterized by chronic inflammation .
Case Studies
-
Antitubercular Activity :
A study conducted by Rao et al. synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against MTB H37Rv strain using the Microplate Alamar Blue Assay (MABA). The results indicated that certain derivatives with specific substitutions exhibited significant antitubercular activity . -
Diabetes Management :
In a study focused on anti-diabetic agents, a series of aryl-substituted pyrazolo[3,4-b]pyridines were synthesized and tested for their ability to inhibit α-amylase. The results showed that these compounds could effectively reduce glucose absorption in vitro, suggesting their potential utility in managing diabetes .
Data Tables
Q & A
Basic: What synthetic routes are commonly used to prepare 6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Suzuki-Miyaura Cross-Coupling : React halogenated pyridine precursors (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ catalyst in dioxane/water at 105°C to form biphenyl intermediates .
Cyclization : Treat intermediates with 35% hydrazine hydrate in ethanol (80°C) to form the pyrazolo[3,4-b]pyridine core .
Chlorination : Use nicotinoyl chloride or phosphoryl oxychloride (POCl₃) under reflux to introduce the chloro substituent .
Methylation : Introduce methyl groups via alkylation with methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃/DMF) .
Key Validation : Confirm intermediates via ¹H NMR (methyl protons at δ 2.1–2.8 ppm) and final product purity via HPLC-MS .
Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.8 ppm) and aromatic protons (δ 7.5–8.3 ppm). For example, 6-benzyl analogs show distinct aromatic splitting patterns .
- X-ray Crystallography : Resolve regiochemistry ambiguities. Crystallographic data (e.g., C–Cl bond length: 1.73 Å, R-factor <0.05) confirm substitution patterns .
- Elemental Analysis : Cross-check calculated vs. observed values (e.g., C: 69.66% vs. 69.31%) to detect impurities .
- High-Resolution MS : Verify molecular ions (e.g., m/z 465 [M⁺]) and fragmentation pathways .
Advanced: How can researchers optimize Suzuki-Miyaura coupling yields for pyrazolo[3,4-b]pyridine intermediates?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Compare Pd(PPh₃)₄ (air-sensitive) vs. PdCl₂(dppf) (stable, higher yields for electron-deficient boronic acids) .
- Solvent Systems : Use dioxane/water (3:1) to enhance solubility of halogenated precursors .
- Temperature Gradients : Stepwise heating (80°C → 105°C) minimizes side reactions.
- Base Selection : K₂CO₃ (mild) vs. Cs₂CO₃ (stronger, for sterically hindered substrates) .
Post-Reaction Protocol : Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >90% purity .
Advanced: How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Substituent Variation : Modify positions 2, 3, and 6 with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. For example, 4-nitrophenyl at position 4 enhances π-stacking in biological targets .
Biological Assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytotoxicity against cancer cell lines (e.g., IC₅₀ values for 3-substituted thiourea derivatives) .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
Data Interpretation : Use heatmaps to visualize substituent contributions to activity (e.g., -Cl at position 6 increases potency by 2-fold) .
Advanced: How to address contradictory spectral data during purity assessment?
Methodological Answer:
- Scenario : Elemental analysis shows C: 69.31% vs. 69.66% calculated.
- Resolution Steps :
- Repeat Analysis : Ensure anhydrous conditions to exclude moisture.
- HPLC-MS : Detect byproducts (e.g., m/z 467 suggests oxidation).
- Recrystallization : Use ethanol/water mixtures to isolate pure fractions.
- Cross-Validation : Compare ¹H NMR integrals (e.g., 3 methyl groups = 9H total) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during reactions with POCl₃ (generates HCl fumes) .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .
Advanced: What are the challenges in scaling up pyrazolo[3,4-b]pyridine synthesis?
Methodological Answer:
- Reaction Control : Exothermic steps (e.g., Pd-catalyzed coupling) require jacketed reactors with temperature monitoring .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) or continuous distillation .
- Yield Optimization : Batch vs. flow chemistry comparisons (flow systems improve reproducibility for high-temperature steps) .
Advanced: How to synthesize analogs for probing metabolic stability?
Methodological Answer:
Isosteric Replacements : Substitute -Cl with -CF₃ (using trifluoromethylating agents like TMSCF₃) to enhance lipophilicity .
Deuterium Labeling : Introduce deuterium at methyl groups via D₂O exchange under basic conditions to study metabolic pathways .
In Vitro Assays : Incubate analogs with liver microsomes and analyze via LC-MS/MS for half-life determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
